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Compound of Interest

Compound Name: Ethyl 4-acetamidobenzoate

Cat. No.: B195670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
acetamidobenzoate (also known as N-Acetylbenzocaine), a key organic compound with

applications in pharmaceutical research and development. This document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition.

Chemical Structure and Properties
IUPAC Name: ethyl 4-acetamidobenzoate[1]

Molecular Formula: C₁₁H₁₃NO₃[1][2]

Molecular Weight: 207.23 g/mol [1]

CAS Number: 5338-44-3[2]

Spectroscopic Data
The following sections present the key spectroscopic data for Ethyl 4-acetamidobenzoate in a

structured format to facilitate analysis and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of Ethyl 4-acetamidobenzoate.
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¹³C NMR (Carbon NMR) Data
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ethyl 4-acetamidobenzoate was obtained using the KBr wafer technique.[1]

Key IR Absorption Bands
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented below was obtained via Gas Chromatography-Mass
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Spectrometry (GC-MS).

Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

207 53.33 [M]⁺ (Molecular Ion)

165 99.99 [M - C₂H₂O]⁺

120 93.77 [M - C₂H₂O - CH₃CO]⁺

162 22.33 Fragment

43 20.24 [CH₃CO]⁺

Mass Spectrometry Data (Chemical Ionization - CI)

m/z Relative Intensity Assignment

208 999 [M+H]⁺

209 135 [M+H+1]⁺

207 90 [M]⁺

165 22 Fragment

120 19 Fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation (for Solid Samples)
Sample Preparation: For ¹H NMR, 5-25 mg of the solid sample is typically required, while 50-

100 mg is needed for ¹³C NMR.[3] The sample should be dissolved in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).
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Dissolution: The solid can be dissolved in a small vial before being transferred to the NMR

tube using a Pasteur pipette.[3] This allows for treatments like heating or vortexing to ensure

complete dissolution.

Filtration: It is crucial to filter out any particulate matter from the sample solution before

transferring it to the NMR tube to avoid interference with the shimming process.[3]

Transfer to NMR Tube: The final solution is transferred to a clean, unscratched NMR tube.

FTIR Spectroscopy (KBr Pellet Method)
Sample Grinding: 1-2 mg of the solid sample is finely ground in an agate mortar.[4]

Mixing with KBr: The ground sample is then thoroughly mixed with 100-200 mg of

spectroscopy-grade potassium bromide (KBr) powder.[4] It is essential to work quickly to

minimize moisture absorption by the KBr.[4]

Pellet Formation: The mixture is placed in a pellet-forming die and compressed under high

pressure (typically 8-10 tons) to form a thin, transparent pellet.[5]

Analysis: The KBr pellet is then placed in the sample holder of the FTIR spectrometer for

analysis. A background spectrum of a pure KBr pellet is typically run for correction.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in

a volatile organic solvent such as dichloromethane, hexane, or methanol.[6] Samples

dissolved in water are not suitable for direct GC-MS analysis.[6]

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph.[6] The sample is vaporized in the heated injector port.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column. The components of the sample are separated based on their

volatility and interaction with the stationary phase of the column.

Mass Analysis: As the separated components elute from the column, they enter the mass

spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting ions
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are separated based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum for

each component.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like Ethyl 4-acetamidobenzoate.
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Caption: Workflow for the spectroscopic analysis of Ethyl 4-acetamidobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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